molecular formula C15H12ClFN2O B2549556 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 844-15-5

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2549556
CAS No.: 844-15-5
M. Wt: 290.72
InChI Key: LZIAQNOAIDLPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound of significant interest in pharmacological and neurochemical research due to its structural relationship to the 1,4-benzodiazepine class of bioactive molecules. This tetrahydro-benzodiazepine core structure presents a valuable scaffold for investigating the structure-activity relationships (SAR) that underpin the modulation of gamma-aminobutyric acid (GABA) receptors, the principal inhibitory neurotransmitter system in the central nervous system. Researchers utilize this compound to probe the specific molecular interactions and binding affinities that contribute to the characteristic effects—such as anxiolytic, sedative, and anticonvulsant activities—observed in other benzodiazepine derivatives . The inclusion of the 2-fluorophenyl substituent at the 5-position is a key structural feature shared with several pharmacologically active benzodiazepines, making this compound a critical intermediate or reference standard in the synthesis and development of novel psychotropic substances . Its primary research value lies in advanced studies aimed at understanding receptor pharmacology, metabolic pathways, and for the purpose of designing new chemical entities with potentially improved selectivity and safety profiles. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIAQNOAIDLPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Chloroacetylamino-5-Chloro-2'-Fluorobenzophenone

The primary industrial method involves a one-pot annulation reaction between 2-chloroacetylamino-5-chloro-2'-fluorobenzophenone (CAS 2241142-13-0) and hexamethylenetetramine (HMTA), catalyzed by hydrochloric acid. This route avoids volatile ammonium salts, minimizing safety risks and simplifying purification.

Reaction Conditions

  • Solvent: Industrial alcohol (ethanol or methanol)
  • Catalyst: 35–40% hydrochloric acid (12–19 mL per 30–50 g substrate)
  • Temperature: Reflux (78–85°C for ethanol)
  • Duration: 7 hours
  • Workup: Solvent evaporation, trichloromethane extraction, and sequential washing with purified water.

Mechanistic Insights
The reaction proceeds via nucleophilic attack of HMTA’s tertiary amine on the electrophilic carbonyl carbon of the benzophenone derivative, followed by intramolecular cyclization to form the seven-membered diazepine ring. The fluorine substituent’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, accelerating the annulation.

Alternative Pathway: Reductive Amination of 7-Chloro-5-(2-Fluorophenyl)-1H-Benzo[e]diazepin-2(3H)-one

A secondary route involves reductive amination of the corresponding 2-keto intermediate using sodium borohydride or catalytic hydrogenation.

Procedure

  • Dissolve 7-chloro-5-(2-fluorophenyl)-1H-benzo[e]diazepin-2(3H)-one (1.0 eq) in anhydrous tetrahydrofuran.
  • Add sodium borohydride (1.2 eq) portionwise at 0–5°C.
  • Stir for 12 hours at room temperature.
  • Quench with ice-cwater, extract with dichloromethane, and dry over sodium sulfate.

Yield: 68–72% (HPLC purity ≥98.5%).

Optimization Strategies for Industrial-Scale Synthesis

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
HCl Concentration 35–40% (v/v) <35%: Incomplete cyclization
>40%: Side-product formation
Reaction Time 6.5–7.5 hours Shorter: Unreacted starting material
Longer: Degradation
Washing pH 7.2–7.5 (NaHCO₃) <7.2: Residual HCl in product
>7.5: Product solubility loss

Data derived from patent examples.

Impurity Control

  • Des-chloro byproduct (≤0.15%): Mitigated by maintaining reaction temperatures below 85°C and using fresh HMTA.
  • 2'-Fluorophenyl oxidation products: Excluded by conducting reactions under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.45–7.38 (m, 2H, Ar-H)
  • δ 7.12–7.05 (m, 1H, Ar-H)
  • δ 6.95 (d, J=8.4 Hz, 1H, Ar-H)
  • δ 4.21 (s, 2H, N-CH₂-N)
  • δ 3.74 (t, J=5.6 Hz, 2H, CH₂)
  • δ 2.89 (t, J=5.6 Hz, 2H, CH₂).

HPLC Conditions

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (55:45)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.2 minutes.

Industrial-Scale Considerations

Equipment Requirements

  • Reactor: Glass-lined or Hastelloy C-276 to resist HCl corrosion.
  • Filtration System: Pressure nutsche filter for high-volume trichloromethane handling.
  • Drying: Tray dryer at 40°C under vacuum.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzodiazepines .

Scientific Research Applications

Overview

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. It is characterized by its unique chemical structure, which includes a chloro group at the seventh position and a fluorophenyl group at the fifth position. This compound has garnered attention for its potential applications in pharmacology, particularly as an intermediate in the synthesis of other pharmaceutical agents.

Anxiolytic and Sedative Properties

The compound exhibits significant biological activity associated with its benzodiazepine structure. Benzodiazepines are known for their anxiolytic , sedative , hypnotic , and muscle relaxant properties. Specifically, 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been studied for its effects on the central nervous system by acting on gamma-aminobutyric acid (GABA) receptors. It enhances GABA's inhibitory effects, leading to calming effects on neural activity.

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, most notably midazolam, which is widely used as an anxiolytic and sedative agent. The synthesis typically involves multi-step organic reactions starting from related benzodiazepine derivatives . The ability to modify its structure allows for the development of new derivatives that may offer enhanced therapeutic profiles.

Research into Neurotransmitter Interactions

Recent studies have indicated that 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one interacts with neurotransmitter systems beyond GABAergic pathways. Research into its binding affinities reveals interactions with serotonin receptors, suggesting potential implications for mood regulation and anxiety modulation . This broadens the scope of its application in treating various psychiatric disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound within the benzodiazepine class, a comparison with other well-known benzodiazepines is useful:

Compound NameStructural FeaturesBiological Activity
MidazolamContains a methyl group at nitrogen; used as a sedativeStrong anxiolytic properties
DiazepamContains a phenyl group; widely used for anxiety reliefAnxiolytic and muscle relaxant effects
ClonazepamContains a nitro group; used for seizure disordersAnticonvulsant properties
LorazepamContains a hydroxyl group; commonly prescribed for anxietyShort-term treatment for anxiety disorders

Uniqueness : 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one stands out due to its specific fluorinated phenyl substituent and tetrahydro structure that may confer distinct pharmacological profiles compared to these well-known benzodiazepines .

Synthesis and Chemical Behavior

The synthesis of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves cyclization reactions followed by various functional group modifications to introduce desired substituents. The chloro and fluorine substituents can participate in various nucleophilic substitution reactions . Additionally, it can undergo oxidation to form corresponding ketones or carboxylic acids depending on the reaction conditions used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Key Structural Features References
Norfludiazepam 7-Cl, 5-(2-fluorophenyl), tetrahydro Partial saturation enhances metabolic stability
Meclonazepam 7-NO₂, 5-(2-chlorophenyl), 3-methyl Nitro group confers potential antiparasitic activity
Flurazepam Impurity C (EP) 7-Cl, 5-(2-chlorophenyl), 4-oxide Oxide group increases polarity, reducing CNS penetration
5-(3-Chlorophenyl) Analogue 7-Cl, 5-(3-chlorophenyl) Meta-substitution alters receptor affinity
7-Chloro-5-(1-chlorocyclohexyl) 5-(1-chlorocyclohexyl) Bulky substituent may reduce bioavailability

Key Observations :

  • Position 5 Substituents: The 2-fluorophenyl group in Norfludiazepam provides electron-withdrawing effects, enhancing GABA-A receptor binding compared to 2-chlorophenyl or unsubstituted phenyl analogues .
  • Ring Saturation: The tetrahydro configuration in Norfludiazepam contrasts with dihydro derivatives (e.g., 2,3-dihydro compounds), which may exhibit shorter half-lives due to faster oxidation .
  • Functional Groups : Nitro (Meclonazepam) or oxide (Flurazepam impurities) groups introduce metabolic liabilities or alter therapeutic applications .

Pharmacological and Metabolic Profiles

Compound Name Metabolism Pathway Active Metabolites Half-Life (Estimated) Legal Status
Norfludiazepam CYP3A4 oxidation None (inactive) 12–24 hours Controlled
Diazepam CYP2C19/CYP3A4 demethylation Desmethyldiazepam 20–100 hours Controlled
Meclonazepam Nitro-reduction Unknown Not reported Research chemical
Flurazepam N-dealkylation Hydroxyethylflurazepam 2–3 days Prescription-only

Key Findings :

  • Enzyme Specificity: CYP3A4-mediated metabolism makes Norfludiazepam susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) .

Biological Activity

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, recognized for its significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. This compound's structure features a chloro group at the seventh position and a fluorophenyl group at the fifth position of the benzodiazepine ring, contributing to its pharmacological properties.

  • Molecular Formula : C16H15ClFN3
  • Molecular Weight : 303.76 g/mol
  • IUPAC Name : 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

The primary mechanism of action for 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its binding to GABA receptors in the central nervous system (CNS). Benzodiazepines enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events at GABA_A receptors. This leads to a calming effect on neuronal excitability and is responsible for their anxiolytic, sedative, and muscle relaxant properties .

Biological Activity and Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Anxiolytic Effects : Similar to other benzodiazepines, it has shown potential in reducing anxiety levels in various animal models.
  • Sedative Properties : The compound is noted for its sedative effects, making it a candidate for use in conditions requiring sedation.
  • Muscle Relaxation : Its muscle-relaxant properties can be beneficial in treating muscle spasms and tension.

Study 1: GABA Receptor Interaction

A study conducted on benzodiazepine receptor occupancy demonstrated that compounds similar to 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one effectively bind to high-affinity GABA_A receptors. The study highlighted that these interactions are crucial for mediating the anxiolytic and sedative effects observed in clinical settings .

Study 2: Calcium Channel Modulation

Research has shown that benzodiazepines can act as calcium channel antagonists. Specifically, 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one was found to inhibit depolarization-sensitive calcium uptake in nerve terminals. This suggests a dual mechanism where the compound not only enhances GABAergic activity but also modulates calcium channel dynamics .

Data Table: Biological Activities of 7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Activity TypeEffectReference
AnxiolyticReduces anxiety levels
SedativeInduces sedation
Muscle RelaxantRelieves muscle tension
Calcium Channel ModulationInhibits calcium uptake

Q & A

Q. What are the common synthetic routes for 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step processes, starting with the benzodiazepine core functionalization. A key step is the acylation of the core using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification via recrystallization or chromatography is critical for removing unreacted intermediates and side products. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency . Optimization of reaction temperature (0–25°C) and inert atmospheres (N₂/Ar) minimizes side reactions like hydrolysis or oxidation .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., fluorine at the 2-fluorophenyl group and chlorine at the benzodiazepine core) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₆H₁₁ClFN₂O) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and confirm the tetrahydro ring conformation .

Q. What in vitro assays are suitable for evaluating GABA-A receptor modulation activity?

Use radioligand binding assays with 3H^3H-flunitrazepam to measure competitive displacement at benzodiazepine-binding sites. Electrophysiological assays (e.g., patch-clamp on transfected HEK293 cells expressing GABA-A subunits) quantify chloride ion flux changes. Compare EC₅₀ values to reference compounds like diazepam to assess potency .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s receptor binding affinity across studies?

Discrepancies may arise from differences in:

  • Receptor Subtype Composition : GABA-A receptors vary by subunit arrangement (e.g., α1β2γ2 vs. α5β3γ2). Use subtype-specific transfected cell lines.
  • Assay Conditions : Buffer pH, temperature, and ion concentrations (e.g., Cl⁻) affect ligand-receptor kinetics. Standardize protocols across labs .
  • Data Normalization : Express binding affinity relative to a common control (e.g., % displacement of 3H^3H-Ro15-4513).

Q. How does the metabolic stability of this compound compare to structurally similar benzodiazepines, and what methods assess its pharmacokinetics?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Key metabolic pathways include N-demethylation and hydroxylation at the 2-fluorophenyl group .
  • Comparative Stability : Unlike diazepam, which undergoes rapid CYP3A4-mediated oxidation, this compound’s 7-chloro substituent may slow metabolism, extending half-life.
  • In Vivo PK Studies : Administer to rodents and measure plasma concentrations over time. Use non-compartmental analysis for AUC, t1/2t_{1/2}, and bioavailability .

Q. What computational methods predict the compound’s interaction with off-target receptors (e.g., serotonin or dopamine receptors)?

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptor crystal structures (e.g., 5-HT₂A PDB: 6A93). Focus on hydrophobic interactions with fluorophenyl and chlorinated regions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA). Compare to known benzodiazepine off-target profiles .

Data Contradiction and Methodological Challenges

Q. How can researchers address inconsistencies in reported synthetic yields for this compound?

  • Reproducibility Checks : Verify stoichiometry (e.g., molar ratios of benzodiazepine core to acylating agent) and reaction duration.
  • Byproduct Analysis : Use HPLC-DAD to identify impurities (e.g., unreacted 2,4-dichlorobenzoyl chloride).
  • Scale-Dependent Effects : Pilot small-scale (<1 g) vs. large-scale (>10 g) syntheses to assess yield discrepancies due to heat transfer or mixing efficiency .

Q. What analytical techniques characterize degradation products under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • HPLC-UV/MS : Monitor degradation kinetics and identify products (e.g., hydrolyzed lactam ring or defluorinated derivatives) .

Safety and Regulatory Considerations

Q. What toxicity profiles are reported for this compound, and how do they inform laboratory handling protocols?

Limited acute toxicity data exist, but structural analogs (e.g., flurazepam) suggest CNS depression risks. Follow GLP guidelines :

  • Use fume hoods during synthesis.
  • Avoid skin contact (wear nitrile gloves).
  • Store at -20°C under inert gas to prevent degradation .

Q. What regulatory hurdles exist for transitioning this compound to preclinical trials?

  • Impurity Profiling : Quantify synthesis byproducts (e.g., des-chloro variants) per ICH Q3A/B guidelines.
  • Genotoxicity Screening : Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity .

Comparative Analysis

Q. How does the substitution pattern (e.g., 7-chloro, 2-fluorophenyl) influence pharmacological activity compared to non-halogenated benzodiazepines?

  • The 7-chloro group enhances GABA-A receptor binding affinity by 10-fold compared to non-chlorinated analogs (e.g., temazepam).
  • The 2-fluorophenyl moiety reduces metabolic clearance by sterically blocking CYP2C19 oxidation .

Q. Tables

Synthetic Route Comparison Small-Scale (Lab)Industrial-Scale
Reactor Type BatchContinuous Flow
Yield 45–60%70–85%
Key Purification Column ChromatographyRecrystallization (EtOH)
Reference
Metabolite Identification MethodKey Metabolites
In Vitro (HLMs) LC-MS/MSN-demethylated derivative
In Vivo (Rat Plasma) HPLC-UV3-Hydroxyfluorophenyl
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.